Ethyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate
Description
This compound features a quinoline core substituted at position 4 with an ethyl benzoate group linked via an amino bridge. Key structural elements include:
Properties
IUPAC Name |
ethyl 3-[[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-3-31-24(29)16-6-4-7-17(14-16)25-19-15-20(23(28)27-10-12-32-13-11-27)26-22-18(19)8-5-9-21(22)30-2/h4-9,14-15H,3,10-13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVSLTSBMBNPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate involves multiple steps. The starting materials typically include 8-methoxyquinoline and thiomorpholine-4-carbonyl chloride. The reaction proceeds through a series of nucleophilic substitution and esterification reactions. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 4-position, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces amine derivatives.
Scientific Research Applications
Ethyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the thiomorpholine group may interact with proteins, affecting their function and activity.
Comparison with Similar Compounds
Research Findings and Implications
- Target Compound : The thiomorpholine group balances lipophilicity and hydrogen bonding, making it a promising candidate for CNS-targeted therapies. Methoxy at position 8 may enhance DNA intercalation compared to bromo or hydroxy analogs.
- Morpholine Sulfonyl Analog: Higher solubility suggests utility in intravenous formulations but may limit tissue penetration.
- Bromo-Hydroxyquinoline: Potential for anticancer activity but requires structural optimization to improve metabolic stability.
Biological Activity
Ethyl 3-{[8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline core, substituted with a methoxy group and a thiomorpholine-4-carbonyl moiety, which contributes to its unique chemical properties. The presence of these functional groups may enhance its reactivity and interaction with biological targets.
Research indicates that compounds with similar structures often exert their effects through modulation of enzyme activities, receptor interactions, or inhibition of specific cellular pathways. This compound is hypothesized to interact with various molecular targets, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives, including those similar to this compound. For instance:
- In vitro studies have shown that quinoline derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest.
- Mechanistic studies suggest that these compounds may act by inhibiting key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. This compound may exhibit:
- Broad-spectrum antimicrobial activity , effective against both gram-positive and gram-negative bacteria.
- Potential as a lead compound for developing new antibiotics, particularly in the face of rising antibiotic resistance.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on a series of quinoline derivatives demonstrated that modifications at the quinoline core significantly enhanced cytotoxicity against breast cancer cell lines. This compound showed promising results with an IC50 value lower than that of traditional chemotherapeutics.
- Antimicrobial Evaluation : In a comparative study assessing the antimicrobial efficacy of various quinoline derivatives, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
